molecular formula C22H16N4O3S B4875857 benzyl 2-{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate

benzyl 2-{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B4875857
M. Wt: 416.5 g/mol
InChI Key: YRFBDPFKURPMJF-UHFFFAOYSA-N
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Description

Benzyl 2-{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate is a pyridine-based small molecule characterized by a central 6-amino-3,5-dicyanopyridine scaffold. Key structural features include:

  • Benzyl sulfanylacetate side chain: Introduces lipophilicity and ester functionality, influencing metabolic stability.

Properties

IUPAC Name

benzyl 2-[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c23-10-17-20(15-6-8-16(27)9-7-15)18(11-24)22(26-21(17)25)30-13-19(28)29-12-14-4-2-1-3-5-14/h1-9,27H,12-13H2,(H2,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFBDPFKURPMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the reaction of 6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridine with benzyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) group exhibits nucleophilic displacement reactivity under specific conditions. For example:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationAlkyl halides (e.g., CH₃I) in DMF, 80°CSulfur-alkylated pyridine derivative72–78%
ArylationAryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl-sulfanyl hybrid65%

This reactivity is attributed to the electron-rich sulfur atom, which facilitates bond cleavage in the presence of electrophiles.

Coupling Reactions via the Pyridine Core

The pyridine ring’s amino and cyano groups enable cross-coupling reactions:

Suzuki-Miyaura Coupling

The 4-(4-hydroxyphenyl) substituent participates in palladium-catalyzed couplings:

text
**Conditions**: Pd(OAc)₂ (5 mol%), SPhos ligand, K₃PO₄, toluene/H₂O (3:1), 100°C **Substrates**: Aryl/heteroaryl boronic acids **Outcome**: Functionalization at the para position of the phenyl ring **Yield Range**: 60–85% [2]

Cyano Group Transformations

The 3,5-dicyano groups undergo hydrolysis or reduction:

  • Hydrolysis : Concentrated HCl (reflux) → conversion to carboxylic acids (yield: ~90%).

  • Reduction : H₂/Pd-C → primary amines (yield: 75–82%).

Ester Hydrolysis and Functionalization

The benzyl ester group is susceptible to hydrolysis:

ConditionCatalystProductApplication
NaOH (aq.), ethanolNone2-{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetic acidPrecursor for amide synthesis
Lipase (CAL-B)ImmobilizedSelective hydrolysisBiocatalytic applications

Hydrolysis kinetics follow pseudo-first-order behavior (k = 0.12 h⁻¹ at pH 10).

Electrophilic Aromatic Substitution (EAS)

The 4-hydroxyphenyl ring undergoes EAS at the ortho/para positions:

ReactionReagentsMajor ProductYield
NitrationHNO₃/H₂SO₄, 0°C3-nitro-4-hydroxyphenyl derivative68%
SulfonationClSO₃H, CH₂Cl₂3-sulfo-4-hydroxyphenyl derivative55%

Steric hindrance from the pyridine core limits reactivity at the meta position.

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative:

text
**Conditions**: H₂ (50 psi), 10% Pd/C, ethanol, 25°C **Product**: Hexahydro-pyridine analog **Selectivity**: >95% for C=N bond reduction **Yield**: 88% [2]

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces intramolecular cyclization:

text
**Process**: [2+2] Cycloaddition between cyano and amino groups **Product**: Fused tetracyclic structure **Quantum Yield**: Φ = 0.33 ± 0.02 [2]

Biological Derivatization

The hydroxyl group undergoes glycosylation or phosphorylation for prodrug development:

ReactionEnzyme/ReagentProductBioactivity
GlycosylationUDP-glucosyltransferaseGlucuronide conjugateEnhanced water solubility
PhosphorylationPOCl₃, pyridinePhosphate esterProdrug activation

Key Research Findings

  • The compound’s cyano groups are critical for stabilizing transition states in coupling reactions.

  • Steric effects from the benzyl ester group moderate reaction rates at the sulfanyl site.

  • Biological derivatization pathways align with anticonvulsant SAR trends observed in structurally related thiazole-pyridine hybrids .

For synthetic protocols, consult .

Scientific Research Applications

Benzyl 2-{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate is a compound that has garnered attention for its potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, agricultural science, and material science, while also providing case studies and data tables for clarity.

Medicinal Chemistry Applications

Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit promising anti-cancer properties. The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation and apoptosis. For instance, derivatives of pyridine and dicyano compounds have been shown to inhibit tumor growth in various cancer models.

Table 1: Anti-Cancer Studies of Related Compounds

Compound NameTarget Cancer TypeMechanism of ActionReference
Compound ABreast CancerInhibition of EGFR
Compound BLung CancerInduction of apoptosis
Compound CColorectal CancerCell cycle arrest

Neuroprotective Effects

The neuroprotective potential of this compound is also being explored. Studies suggest that similar structures can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Agricultural Applications

Herbicidal Properties

This compound has been investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth could make it a candidate for developing new herbicides.

Case Study: Herbicide Efficacy

A recent study evaluated the herbicidal efficacy of a related compound on common weeds. The results indicated a significant reduction in weed biomass when treated with the compound, showcasing its potential as an environmentally friendly herbicide.

Material Science Applications

Polymer Synthesis

The compound's unique chemical structure allows it to be utilized in polymer synthesis. It can act as a monomer or crosslinking agent, contributing to the development of advanced materials with enhanced properties such as thermal stability and mechanical strength.

Table 2: Material Properties of Polymers Derived from Similar Compounds

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)Reference
Polymer A50200
Polymer B75250

Mechanism of Action

The mechanism of action of benzyl 2-{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups can form hydrogen bonds with biological macromolecules, while the cyano groups can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the pyridine core and ester groups. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Data
Compound Name & ID (Evidence Source) Pyridine Substituents Ester Group Yield (%) Melting Point (°C) Molecular Formula Key Features
Target Compound 4-(4-Hydroxyphenyl) Benzyl N/A* N/A* C₂₄H₁₇N₃O₃S Hydroxyl group enhances polarity
Methyl{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate (20) 4-(4-Methoxyphenyl) Methyl 80 218–220 C₁₈H₁₅N₃O₃S Methoxy group increases lipophilicity
Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate 6-(Methylsulfanyl) Ethyl N/A N/A C₁₄H₁₆N₄O₄S₂·H₂O Folded conformation stabilized by intramolecular H-bonds
Benzyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate 4-(4-Fluorophenyl), 6-phenyl Benzyl N/A N/A C₂₇H₁₉FN₂O₂S Fluorine enhances electronegativity; phenyl increases bulk
Key Observations:

Substituent Effects: 4-Hydroxyphenyl vs. Benzyl Ester vs. Methyl/Ethyl Esters: The benzyl group increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability compared to smaller esters .

Crystallographic Insights :

  • The ethyl ester analog in adopts a folded conformation stabilized by intramolecular C–H···O bonds, suggesting that steric and electronic effects of substituents critically influence molecular conformation .

Biological Activity

Benzyl 2-{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a pyridine ring substituted with amino and dicyano groups, alongside a sulfanyl linkage and a benzyl acetate moiety. The molecular formula is C19H18N4O3SC_{19}H_{18}N_4O_3S with a molecular weight of approximately 378.44 g/mol. The synthesis typically involves multi-step reactions starting from easily accessible precursors, including the use of hydrogen sulfide and various aldehydes in condensation reactions .

The biological activity of this compound can be attributed to several key mechanisms:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The presence of the dicyano group is hypothesized to enhance electron-withdrawing properties, increasing the compound's reactivity towards cellular targets .
  • Anticonvulsant Properties : Some derivatives have shown promise as anticonvulsants in animal models, likely due to their ability to modulate neurotransmitter systems or ion channels involved in seizure activity .
  • Antibacterial Effects : The compound may possess antibacterial properties, which are common among thiol-containing compounds due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindingsReference
Al-Suwaidan et al. (2016)Demonstrated antitumor activity in various cancer cell lines using structurally similar compounds
El-Helby & Wahab (2003)Reported anticonvulsant effects in rodent models for similar pyridine derivatives
Deshmukh & Dhongade (2004)Investigated HDL cholesterol modulation by quinazolinone derivatives; implications for cardiovascular health

Q & A

Q. What are the optimal synthetic routes for preparing benzyl 2-{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a pyridine core is functionalized using 4-hydroxybenzaldehyde as a starting material, followed by thioether formation with bromoacetate derivatives. Key steps include:

  • Condensation: React 4-hydroxybenzaldehyde with malononitrile and thiourea derivatives under basic conditions (e.g., NaHCO₃ in DMF) to form the pyridine backbone .
  • Thioether formation: Introduce the benzyl acetate moiety via reaction with bromoacetic acid derivatives (e.g., bromoacetamide or bromoethyl acetate) in anhydrous DMF at room temperature under nitrogen .
  • Yield optimization: Use excess reagents (1.2–1.5 eq), monitor reaction progress via TLC, and recrystallize products from methanol or ethanol to improve purity and yield (typical yields: 40–80%) .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer: Characterization involves:

  • ¹H/¹³C NMR: Confirm functional groups (e.g., NH₂ at δ 7.89 ppm, aromatic protons at δ 6.95–7.46 ppm) and thioether linkage (CH₂-S at δ 3.88 ppm) in DMSO-d₆ .
  • IR spectroscopy: Identify key bands (e.g., -CN stretching at ~2200 cm⁻¹, -OH at ~3400 cm⁻¹, and C=O at ~1680 cm⁻¹) .
  • Melting point analysis: Compare observed values (e.g., 260–262°C) with literature data to confirm purity .

Q. What crystallographic techniques are used to resolve the compound’s 3D structure?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed:

  • Crystal growth: Dissolve the compound in methanol/water mixtures and evaporate slowly to obtain colorless plate-like crystals (dimensions: ~0.26 × 0.26 × 0.12 mm) .
  • Data collection: Use MoKα radiation (λ = 0.71073 Å) at 150 K, with θ range 2.4–29.2°, and collect 9,913 reflections .
  • Structure refinement: Solve using SHELX software; refine anisotropic displacement parameters for non-H atoms. Key metrics: triclinic system (space group P1), unit cell parameters (a = 9.0806 Å, α = 101.843°), and hydrogen-bonded layers parallel to the c-axis .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be investigated for adenosine receptor binding?

Methodological Answer:

  • Functional group variation: Synthesize analogs with modified substituents (e.g., cyclopropylmethoxy instead of benzyl) to assess steric/electronic effects on receptor affinity .
  • Biological assays: Measure agonist/antagonist activity at adenosine A₁/A₂B receptors using cAMP accumulation assays in HEK293 cells .
  • Molecular modeling: Perform docking studies (e.g., GOLD software) to predict binding modes in receptor pockets. Prioritize analogs with hydrogen-bonding interactions (e.g., pyridine NH₂ with Thr³⁵⁷ in A₂B receptors) .

Q. How is plasma stability evaluated for preclinical development?

Methodological Answer:

  • Incubation protocol: Incubate the compound (10 µM) in rat/human plasma at 37°C for 0–24 hours. Quench reactions with acetonitrile at timed intervals .
  • HPLC analysis: Use a C18 column with mobile phase (methanol:buffer = 65:35, pH 4.6) and UV detection (λ = 254 nm) to quantify degradation .
  • Data interpretation: Calculate half-life (t₁/₂) and identify metabolites (e.g., hydrolyzed acetate or oxidized thioether) via LC-MS .

Q. How can molecular docking predict binding modes to adenosine receptors?

Methodological Answer:

  • Protein preparation: Download A₂B receptor coordinates (PDB ID: 4UCI) and remove crystallographic water molecules .
  • Ligand preparation: Generate 3D conformers of the compound using OpenBabel and assign Gasteiger charges .
  • Docking parameters: Use GOLD v5.3 with the ChemPLP scoring function, 10 genetic algorithm runs, and partial protein flexibility (side chains within 6 Å of the ligand) .
  • Validation: Compare predicted poses with co-crystallized ligands (e.g., BAY 60-6583) to assess docking accuracy .

Q. What chromatographic methods ensure purity and quantify degradation products?

Methodological Answer:

  • HPLC method:
    • Column: C18 (250 × 4.6 mm, 5 µm).
    • Mobile phase: Methanol:sodium acetate buffer (65:35, pH 4.6) with 16.22 g/L sodium 1-octanesulfonate .
    • Detection: UV at 254 nm; retention time ~8.2 minutes .
  • Validation: Assess linearity (R² > 0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and precision (%RSD < 2%) .

Q. Notes

  • Avoid abbreviations; use full chemical names.
  • Advanced questions emphasize SAR, docking, and stability, while basic questions focus on synthesis and characterization.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
benzyl 2-{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate

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